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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of BT1718, a first-in-class

Bicycle Drug Conjugate (BDC), with an alternative matrix metalloproteinase (MMP) inhibitor.

The following sections detail the mechanism of action of BT1718, its specificity profile, and its

performance in preclinical and clinical settings, supported by experimental data and detailed

methodologies.

Introduction to BT1718 and Targeted Cancer
Therapy
BT1718 is a novel therapeutic agent composed of a bicyclic peptide that specifically targets

Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. This peptide

is linked to the potent cytotoxic agent DM1 via a cleavable linker.[1][2][3] MT1-MMP is a cell-

surface protease that is overexpressed in a variety of solid tumors, including non-small cell lung

cancer (NSCLC) and triple-negative breast cancer, and its expression is often correlated with

poor prognosis and increased metastasis.[2][3] The targeted delivery of a cytotoxic payload

aims to enhance the therapeutic window by maximizing tumor cell killing while minimizing

systemic toxicity.
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The mechanism of BT1718 involves a multi-step process designed for targeted tumor cell

destruction.

Signaling Pathway of BT1718 Action
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Caption: Mechanism of action of BT1718.

Performance Comparison: BT1718 vs. Marimastat
This section compares the performance of BT1718 with Marimastat, a broad-spectrum MMP

inhibitor. It is important to note that while both compounds target MMPs, BT1718 is a targeted

drug conjugate with a distinct mechanism of action, whereas Marimastat is a small molecule

inhibitor of the enzymatic activity of a range of MMPs.

Table 1: In Vitro Specificity and Potency
Parameter BT1718 (Bicycle Binder) Marimastat

Target MT1-MMP (MMP-14) Broad-spectrum MMPs

Binding Affinity (Kd)
~2 nM (to MT1-MMP

hemopexin domain)[2]
-

IC50 vs. MT1-MMP
Not applicable (binding, not

enzymatic inhibition)
-

IC50 vs. other MMPs

No binding observed to the

catalytic domain of MT1-MMP

or related MMPs[2]

Varies (inhibits multiple MMPs)

In Vitro Cytotoxicity (IC50)
~1 nM (in MT1-MMP

expressing EBC-1 cells)[1]

Not applicable (cytostatic, not

cytotoxic)
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Table 2: Preclinical In Vivo Efficacy (Xenograft Models)
Parameter BT1718 Marimastat

Model Type

Cell-derived and Patient-

derived xenografts (various

cancers)

Various preclinical cancer

models

Efficacy

Complete tumor regression in

high MT1-MMP expressing

models at doses of 3-10

mg/kg.[2][4][5] Efficacy is

dependent on MT1-MMP

expression levels.[2][4]

Modest anti-tumor and anti-

metastatic effects in some

models.

Tolerability

Generally well-tolerated at

effective doses in preclinical

models.[6]

-

Table 3: Clinical Trial Outcomes
Parameter BT1718 Marimastat

Phase of Development Phase I/IIa completed[7]
Multiple Phase III trials

completed

Patient Population Advanced solid tumors
Various advanced cancers

(e.g., gastric, pancreatic, lung)

Efficacy

Stable disease observed in

54% of evaluable patients in

the Phase I dose-escalation

portion.[8]

No significant survival benefit

observed in multiple Phase III

trials.[9]

Key Side Effects
Manageable adverse events

reported.[8]

Musculoskeletal toxicity was a

significant dose-limiting side

effect.[10]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/318799467_Abstract_5144_BT1718_a_novel_bicyclic_peptide-maytansinoid_conjugate_targeting_MT1-MMP_for_the_treatment_of_solid_tumors_Design_of_bicyclic_peptide_and_linker_selection
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/18_PEGS-BT1718_30-04-201_poster.pdf
https://aacrjournals.org/cancerres/article/77/13_Supplement/5144/620828/Abstract-5144-BT1718-a-novel-bicyclic-peptide
https://www.researchgate.net/publication/318799467_Abstract_5144_BT1718_a_novel_bicyclic_peptide-maytansinoid_conjugate_targeting_MT1-MMP_for_the_treatment_of_solid_tumors_Design_of_bicyclic_peptide_and_linker_selection
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/18_PEGS-BT1718_30-04-201_poster.pdf
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/20_AACR-BT1718-MT1-MMP_01-04-2017-2017-Abstract-No-5144.pdf
https://www.cancerresearchuk.org/about-cancer/find-a-clinical-trial/a-trial-of-bt1718-for-advanced-cancer
https://www.biospace.com/bicycle-therapeutics-announces-presentation-of-updated-data-from-phase-i-iia-trial-evaluating-bt1718-in-patients-with-advanced-solid-tumors-at-esmo-2019-annual-congress
https://www.researchgate.net/figure/Current-and-past-human-clinical-trials-with-MMP-inhibitors_tbl1_267044686
https://www.biospace.com/bicycle-therapeutics-announces-presentation-of-updated-data-from-phase-i-iia-trial-evaluating-bt1718-in-patients-with-advanced-solid-tumors-at-esmo-2019-annual-congress
https://www.researchgate.net/publication/12265725_Ongoing_trials_with_matrix_metalloproteinase_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BT1718 in cancer

cell lines with varying MT1-MMP expression.

Experimental Workflow

Seed cancer cells in 96-well plates Treat with serial dilutions of BT1718 Incubate for a defined period (e.g., 72 hours) Assess cell viability (e.g., using CellTiter-Glo®) Measure luminescence Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity assay.

Materials:

Cancer cell lines (e.g., EBC-1 for high MT1-MMP, and a low-expressing line)

Cell culture medium and supplements

BT1718

96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells at a predetermined density in 96-well plates and allow them to adhere overnight.

Prepare serial dilutions of BT1718 in cell culture medium.

Remove the existing medium from the cells and add the BT1718 dilutions.

Incubate the plates for 72 hours at 37°C in a humidified incubator.
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Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Record luminescence using a plate-reading luminometer.

Plot the luminescence signal against the log of the BT1718 concentration and determine the

IC50 value using non-linear regression analysis.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BT1718 in a mouse model bearing human

tumor xenografts.

Experimental Workflow

Implant tumor cells subcutaneously in immunocompromised mice Monitor tumor growth until a specified volume is reached Randomize mice into treatment groups (Vehicle, BT1718) Administer treatment intravenously according to the dosing schedule Measure tumor volume and body weight regularly Analyze and plot tumor growth inhibition

Click to download full resolution via product page

Caption: Workflow for in vivo tumor xenograft study.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human cancer cells (high and low MT1-MMP expressing)

BT1718

Vehicle control

Calipers for tumor measurement
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Animal balance

Procedure:

Subcutaneously implant a suspension of human tumor cells into the flank of each mouse.

Monitor the mice regularly for tumor growth.

Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice

into treatment and control groups.

Administer BT1718 (e.g., at 3 and 10 mg/kg) and the vehicle control intravenously twice

weekly.

Measure tumor dimensions with calipers two to three times per week and calculate tumor

volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

Continue the study for a specified duration or until tumors in the control group reach a

predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis if

required.

Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion
The data presented in this guide demonstrate that BT1718 exhibits a highly specific

mechanism of action, targeting MT1-MMP-expressing cancer cells and delivering a potent

cytotoxic payload. Preclinical studies have shown significant, target-dependent anti-tumor

efficacy in various xenograft models.[2][4] In early clinical trials, BT1718 has shown an

acceptable safety profile and signs of clinical activity, with stable disease observed in a

significant portion of patients with advanced solid tumors.[8]

In comparison, broad-spectrum MMP inhibitors like Marimastat have failed to demonstrate a

survival benefit in late-stage clinical trials and have been associated with dose-limiting

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/publication/318799467_Abstract_5144_BT1718_a_novel_bicyclic_peptide-maytansinoid_conjugate_targeting_MT1-MMP_for_the_treatment_of_solid_tumors_Design_of_bicyclic_peptide_and_linker_selection
https://www.bicycletherapeutics.com/wp-content/uploads/2022/07/18_PEGS-BT1718_30-04-201_poster.pdf
https://www.biospace.com/bicycle-therapeutics-announces-presentation-of-updated-data-from-phase-i-iia-trial-evaluating-bt1718-in-patients-with-advanced-solid-tumors-at-esmo-2019-annual-congress
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


toxicities.[9][10] This highlights the potential advantages of the targeted drug conjugate

approach of BT1718, which aims to improve the therapeutic index by selectively delivering a

potent cytotoxin to the tumor site. The high specificity of the Bicycle peptide for MT1-MMP,

coupled with the targeted delivery of DM1, represents a promising strategy for the treatment of

MT1-MMP-expressing cancers. Further clinical development will be crucial to fully elucidate the

therapeutic potential of BT1718.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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